![molecular formula C10H9ClF3N3O2 B6299081 C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride CAS No. 2368870-89-5](/img/structure/B6299081.png)
C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride
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Overview
Description
“C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is part of a class of compounds that have shown potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of hydrazides with methyl ketones . The use of a base such as K2CO3 can achieve an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a trifluoromethoxy group (OCF3), which is attached to a phenyl ring .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential as an anti-inflammatory agent . The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay using diclofenac sodium as the reference standard . Some of the compounds exhibited profound activity profile when compared to the standard drug .
Anticancer Applications
Oxadiazoles, including this compound, have been synthesized and evaluated for their potential as anticancer agents . The newly synthesized compounds were screened for the anticancer activity . IC50 values of the 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Drug Discovery Applications
The trifluoromethoxy group in this compound is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This group confers increased stability and lipophilicity in addition to its high electronegativity .
Antimicrobial Applications
Oxadiazole derivatives, like this compound, are known for their considerable pharmacological applications, including potent antimicrobials .
Antioxidant Applications
Oxadiazole derivatives are also known for their antioxidant properties . This compound could potentially be used in the development of new antioxidant agents.
Analgesic Applications
Oxadiazole and piperazine derivatives are known for their diverse applications as potent analgesics . This compound, with its oxadiazole core, could potentially be used in the development of new analgesic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazolyl sulfonamide, have been reported to exhibit potent antibacterial activities against methicillin-resistant staphylococcus aureus (mrsa) and other gram-positive bacterial strains .
Mode of Action
Similar compounds have shown bacteriostatic and bactericidal effects against various bacterial strains . These compounds likely interact with bacterial proteins or enzymes, inhibiting their function and leading to the death or growth inhibition of the bacteria.
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth or the killing of bacteria, given the antibacterial activity of similar compounds
properties
IUPAC Name |
[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-6(2-4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGCUYYFNHRKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
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